![molecular formula C16H26ClNO2 B15342634 [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride CAS No. 1877-24-3](/img/structure/B15342634.png)
[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride: is a chemical compound with a complex structure that includes a phenoxy group, a butanone moiety, and a diethylazanium group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride typically involves the following steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent to form the 2,6-dimethylphenoxy group.
Attachment of the Butanone Moiety: The phenoxy group is then reacted with a butanone derivative under controlled conditions to form the 1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl intermediate.
Introduction of the Diethylazanium Group: The final step involves the quaternization of the intermediate with diethylamine and subsequent treatment with hydrochloric acid to yield the chloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxobutanone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Cell Signaling: It can be used to study cell signaling pathways, particularly those involving phenoxy derivatives.
Medicine:
Drug Development: The compound’s structure can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and pesticides.
Cosmetics: It can be incorporated into cosmetic formulations for its potential antioxidant properties.
作用机制
The mechanism of action of [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic residues in proteins, while the oxobutanone moiety can form covalent bonds with nucleophilic sites. The diethylazanium group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can modulate enzyme activity, alter cell signaling pathways, and affect cellular functions.
相似化合物的比较
[1-(2,6-dimethylphenoxy)-2-propanamine hydrochloride]:
[2-Propanone, 1-(2,6-dimethylphenoxy)-, oxime, (2E)-]: This compound is used as a reagent in organic synthesis and has applications in material science.
Uniqueness:
Structural Complexity: [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride has a more complex structure compared to similar compounds, which may confer unique properties and applications.
Versatility: The presence of multiple functional groups allows for diverse chemical reactions and applications in various fields.
属性
CAS 编号 |
1877-24-3 |
|---|---|
分子式 |
C16H26ClNO2 |
分子量 |
299.83 g/mol |
IUPAC 名称 |
[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-6-14(17(7-2)8-3)16(18)19-15-12(4)10-9-11-13(15)5;/h9-11,14H,6-8H2,1-5H3;1H |
InChI 键 |
XAOJSXAPIUNAKB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)OC1=C(C=CC=C1C)C)[NH+](CC)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)

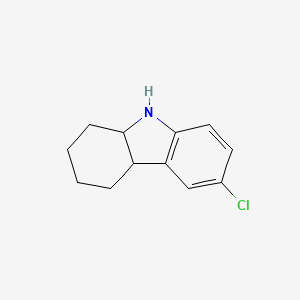
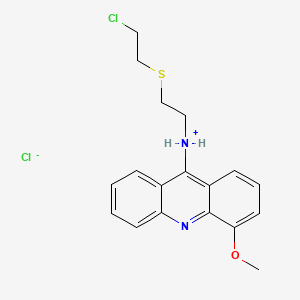
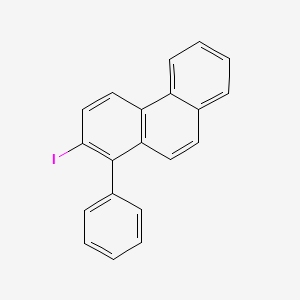
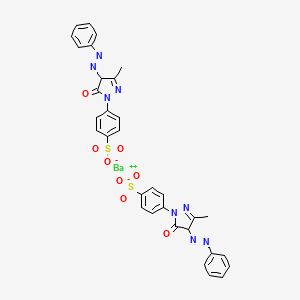
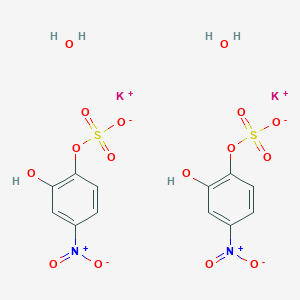
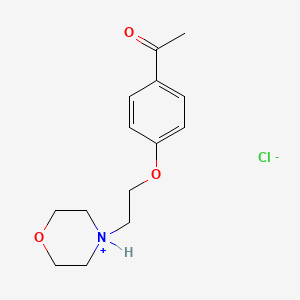
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)
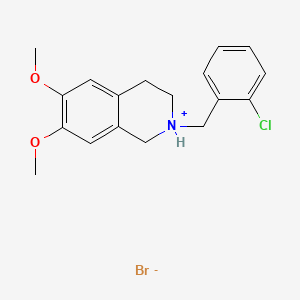
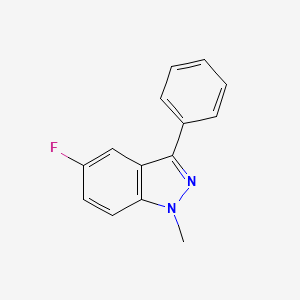
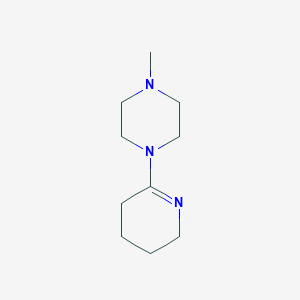
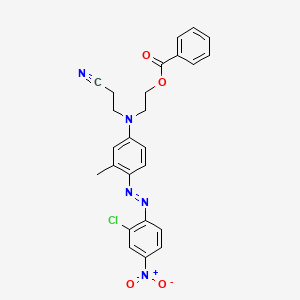
![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
